

# 3,6-Dichlorotrimellitic anhydride chemical properties

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Compound of Interest

Compound Name: 3,6-Dichlorotrimellitic anhydride

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### 3,6-Dichlorotrimellitic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **3,6-Dichlorotrimellitic anhydride**. This compound is a crucial intermediate in the synthesis of advanced materials, including high-performance polymers and specialized fluorescent probes for biological research.

## **Core Chemical and Physical Properties**

**3,6-Dichlorotrimellitic anhydride** is a reactive organic compound notable for its anhydride and carboxylic acid functionalities, combined with a dichlorinated aromatic ring. These features make it a versatile building block in organic synthesis.



| Property                       | Value   | Source(s) |
|--------------------------------|---|-----------|
| IUPAC Name                     | 4,7-dichloro-1,3-dioxo-2-<br>benzofuran-5-carboxylic acid                                       |           |
| Synonyms                       | 3,6-Dichlorotrimellitic<br>anhydride, 3,6-<br>Dichlorobenzene-1,2,4-<br>tricarboxylic anhydride | [1]       |
| CAS Number                     | 81742-10-1  | [2]       |
| Molecular Formula              | C <sub>9</sub> H <sub>2</sub> Cl <sub>2</sub> O <sub>5</sub>                                    | [2]       |
| Molecular Weight               | 261.01 g/mol  | [1]       |
| Appearance                     | Off-white to light brown solid  |           |
| Solubility                     | Soluble in DMF and DMSO   | [1]       |
| Storage                        | Store at 2-8°C, sealed, away from moisture and light  |           |
| Monoisotopic Mass              | 259.9279285 Da  | [3]       |
| Topological Polar Surface Area | 80.7 Ų  | [3]       |

## **Expected Spectral Characteristics**

While specific experimental spectra for **3,6-Dichlorotrimellitic anhydride** are not readily available in public databases, the following table summarizes the expected characteristic signals based on its structure and analysis of similar compounds like trimellitic anhydride.



| Spectroscopy        | Expected Characteristics   |  |
|---------------------|--|--|
| <sup>1</sup> H NMR  | A single proton signal (singlet) is expected for the aromatic proton, likely in the downfield region ( $\delta$ > 8.0 ppm) due to the electron-withdrawing effects of the adjacent chlorine and carboxyl/anhydride groups. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift ( $\delta$ > 10 ppm), which is exchangeable with D <sub>2</sub> O.  |  |
| <sup>13</sup> C NMR | Signals for nine distinct carbon atoms are expected. Two carbonyl carbons of the anhydride group ( $\delta$ ~160-170 ppm), one carboxylic acid carbonyl carbon ( $\delta$ > 170 ppm), and six aromatic carbons, with those bonded to chlorine showing characteristic shifts.   |  |
| IR Spectroscopy     | Two characteristic C=O stretching peaks for the acid anhydride group, typically around 1850 cm <sup>-1</sup> (asymmetric stretch) and 1780 cm <sup>-1</sup> (symmetric stretch). A C=O stretch for the carboxylic acid will also be present (~1700-1730 cm <sup>-1</sup> ). A broad O-H stretch from the carboxylic acid would be observed around 2500-3300 cm <sup>-1</sup> . C-O stretching for the anhydride will appear in the 1000-1300 cm <sup>-1</sup> region.[4] |  |
| Mass Spectrometry   | The molecular ion peak (M+) would be expected at m/z $\approx$ 260, corresponding to the monoisotopic mass. The spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).   |  |

## **Reactivity and Applications**

**3,6-Dichlorotrimellitic anhydride** is a key precursor for two main classes of advanced materials:



- Fluorescent Dyes: It is the foundational building block for synthesizing dichlorinated fluoresceins and rhodamines.[1][5][6] The chlorine atoms significantly modify the spectral properties of the resulting dyes, leading to their widespread use as labels for oligonucleotides in DNA sequencing and diagnostics (e.g., TET and HEX dyes).[1]
- High-Performance Polymers: The anhydride functionality allows it to react with diamines to form polyimides.[7] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries.

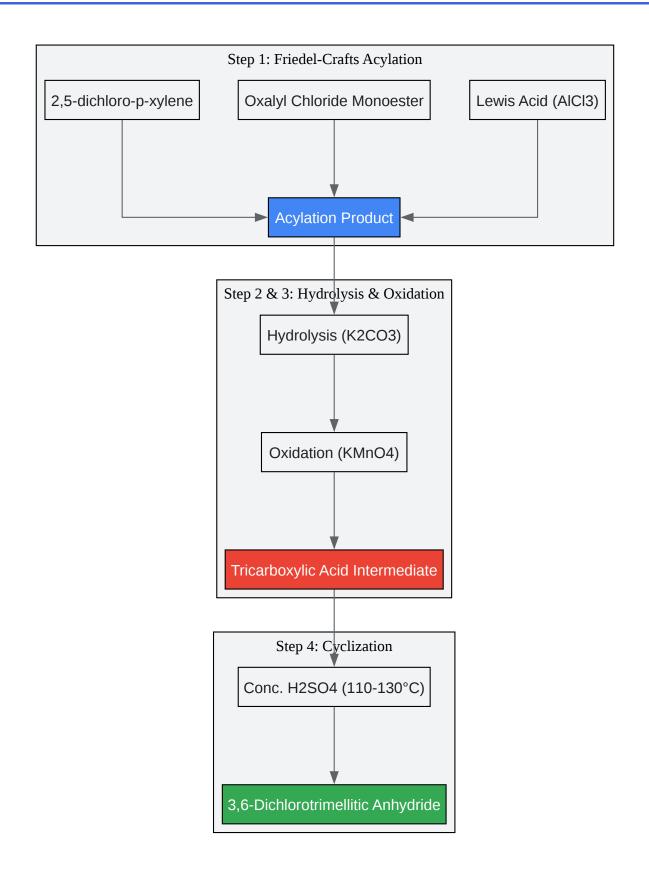
# Experimental Protocols & Workflows Synthesis of 3,6-Dichlorotrimellitic Anhydride

The following protocol is based on a patented synthetic route. It involves a Friedel-Crafts acylation, followed by hydrolysis, oxidation, and a final decarbonylation/condensation step.

#### Methodology:

- Friedel-Crafts Acylation: 2,5-dichloro-p-xylene is reacted with an oxalyl chloride monoester (e.g., monomethyl oxalyl chloride) in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl<sub>3</sub>) in a suitable solvent such as dichloromethane. This forms the intermediate 2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxoacetate.
- Hydrolysis: The resulting ester is hydrolyzed using an aqueous base, such as potassium carbonate, to remove the ester protecting group.
- Oxidation: The dimethyl groups on the aromatic ring are then oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (KMnO<sub>4</sub>) in a basic solution. This yields 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.
- Decarbonylation and Cyclization: The intermediate is heated in concentrated sulfuric acid at a temperature of 110-130°C. This step facilitates both decarbonylation and condensation (ring closure) to form the final product, 3,6-Dichlorotrimellitic anhydride.





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Synthesis workflow for **3,6-Dichlorotrimellitic anhydride**.



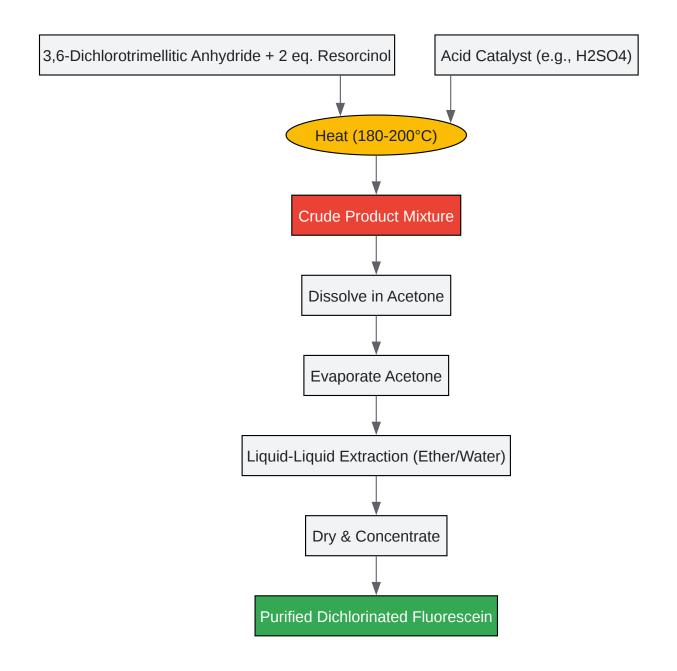
## Representative Synthesis of a Dichlorinated Fluorescein Dye

This protocol outlines a general procedure for synthesizing a dichlorinated fluorescein derivative, analogous to the synthesis of fluorescein itself.[8]

#### Methodology:

- Reaction Setup: In a reaction vessel suitable for high temperatures, combine 3,6 Dichlorotrimellitic anhydride (1 equivalent) and resorcinol (2 equivalents).
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, to the mixture.[9] Zinc chloride can also be used as a catalyst.[10][11]
- Heating: Heat the mixture in an oil bath to approximately 180-200°C for 30-60 minutes.[8]
   The mixture will darken and solidify as the reaction proceeds.
- Cooling and Dissolution: Allow the vessel to cool to room temperature. The crude solid product is then dissolved in a suitable organic solvent like acetone, aided by stirring.[8][12]
- Workup and Purification: The solvent is removed under reduced pressure. The residue is
  redissolved in diethyl ether and washed with water and brine to remove the acid catalyst and
  unreacted resorcinol.[8] The organic layer is dried over anhydrous sodium sulfate, filtered,
  and concentrated to yield the crude dichlorinated fluorescein, which can be further purified
  by column chromatography or recrystallization.





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General workflow for dichlorinated fluorescein synthesis.

## Representative Synthesis of a Polyimide







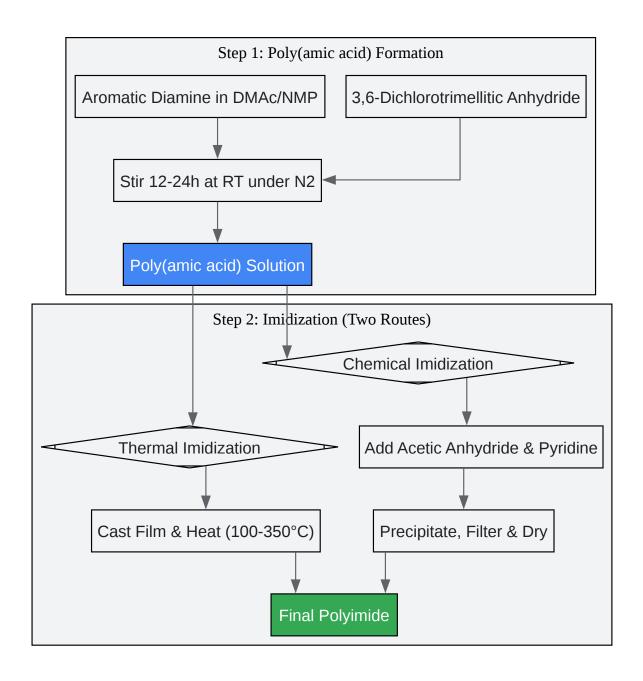
The most common method for polyimide synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.

[13]

#### Methodology:

- Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). To this stirred solution, add 3,6-Dichlorotrimellitic anhydride (1 equivalent) portion-wise at room temperature. The reaction is stirred for 12-24 hours under nitrogen, during which the viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).[14]
- Imidization (Thermal): The viscous poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to induce cyclization (imidization) and remove water, yielding the final polyimide film.[13]
- Imidization (Chemical): Alternatively, to the poly(amic acid) solution, add a dehydrating agent like acetic anhydride and a base catalyst such as pyridine or triethylamine.[13] This mixture is stirred at room temperature to effect chemical imidization, after which the polyimide can be precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried.





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